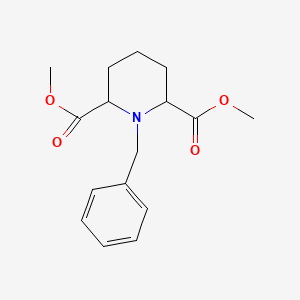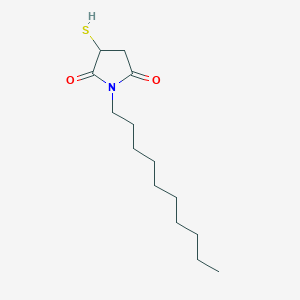
Diphenylmethyl 6-bromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethyl 6-bromohexanoate is an organic compound that features a diphenylmethyl group attached to a 6-bromohexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl 6-bromohexanoate can be synthesized through a multi-step process. One common method involves the esterification of 6-bromohexanoic acid with diphenylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexanoate moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylmethanol and 6-bromohexanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
Nucleophilic Substitution: Products include substituted hexanoates with various functional groups.
Ester Hydrolysis: Products are diphenylmethanol and 6-bromohexanoic acid.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively
Scientific Research Applications
Mechanism of Action
The mechanism of action of diphenylmethyl 6-bromohexanoate involves its interaction with various molecular targets. The bromine atom in the 6-bromohexanoate moiety can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diphenylmethyl group can stabilize reaction intermediates through resonance effects, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the 6-bromohexanoate moiety.
6-Bromohexanoic Acid: Contains the 6-bromohexanoate moiety but lacks the diphenylmethyl group.
Methyl 6-bromohexanoate: Similar ester structure but with a methyl group instead of a diphenylmethyl group
Uniqueness
Diphenylmethyl 6-bromohexanoate is unique due to the combination of the diphenylmethyl and 6-bromohexanoate moieties. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
92518-33-7 |
|---|---|
Molecular Formula |
C19H21BrO2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
benzhydryl 6-bromohexanoate |
InChI |
InChI=1S/C19H21BrO2/c20-15-9-3-8-14-18(21)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2 |
InChI Key |
KWYHPLDSQDPFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)






![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)


